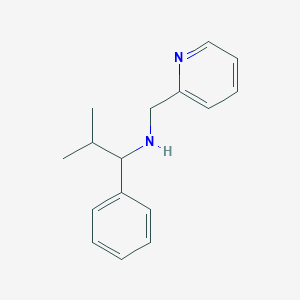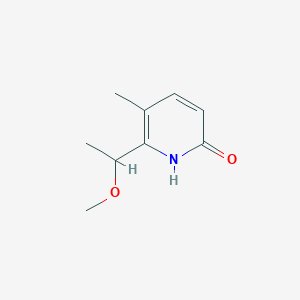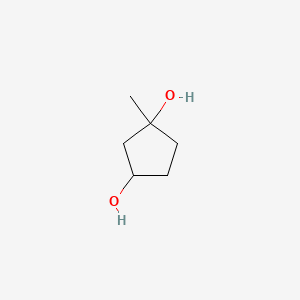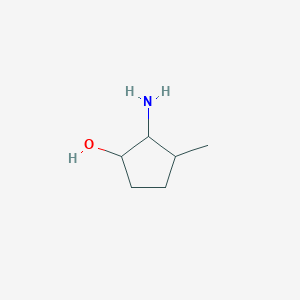
2-Amino-3-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative featuring an amino group and a hydroxyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylcyclopentan-1-ol can be achieved through a multistep continuous manufacturing process. This involves several key steps:
Epoxidation and Epoxide-Opening Reaction: The initial step involves the epoxidation of a suitable precursor, followed by an epoxide-opening reaction.
Hybrid Plug Flow Reactor/Continuous Stirred Tank Reactor: The process utilizes a hybrid plug flow reactor (PFR) and continuous stirred tank reactor (CSTR) to manage the reaction and quenching processes efficiently.
Continuous Trickle Bed Hydrogenation: The final step involves continuous trickle bed hydrogenation to produce the desired product with high purity and enantiomeric excess.
Industrial Production Methods: The industrial production of this compound follows similar principles, with an emphasis on cost-saving, minimization of manufacturing space, and reduction of cycle time. The continuous manufacturing process offers significant advantages in terms of efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-3-methylcyclopentan-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways, leading to specific biological outcomes .
Comparación Con Compuestos Similares
2-Amino-3-methylcyclopentan-1-ol can be compared with other similar compounds, such as:
- 1-Methylcyclopentan-1-ol (CAS Number 1462-03-9)
- 2-Methylcyclopentan-1-ol (CAS Number 25144-04-1)
- 3-Methylcyclopentan-1-ol (CAS Number 18729-48-1)
- Cyclohexanol (CAS Number 108-93-0)
Uniqueness: The presence of both an amino group and a hydroxyl group in this compound distinguishes it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing research in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2-amino-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
ZKTRHNWSXTXDAT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)

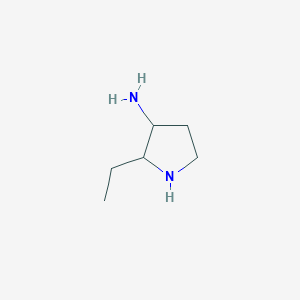
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)


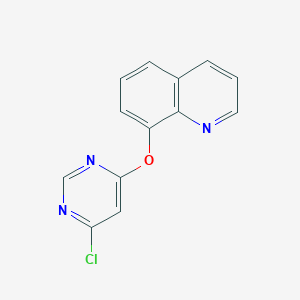

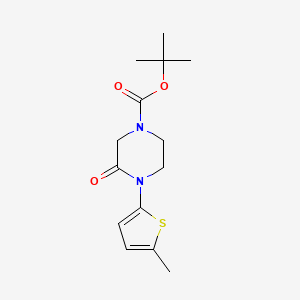
![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
